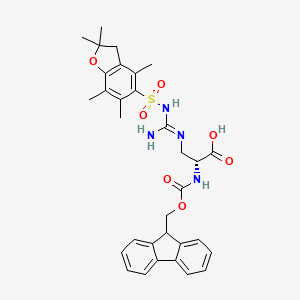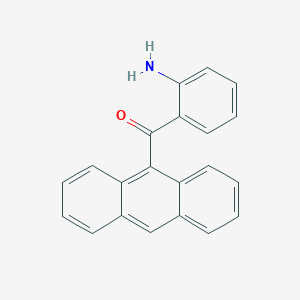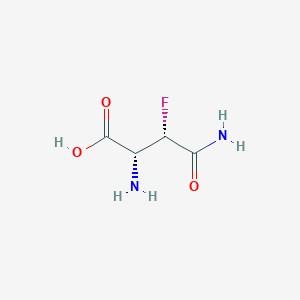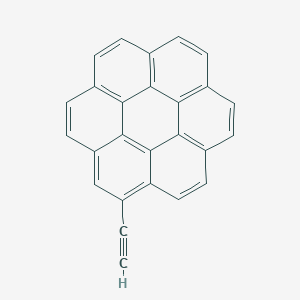
1-Ethynylcoronene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynylcoronene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H12 It is a derivative of coronene, where an ethynyl group is attached to the coronene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynylcoronene can be synthesized through various organic reactions. One common method involves the ethynylation of coronene using ethynylating agents under specific conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynylcoronene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the ethynyl group or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
1-Ethynylcoronene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 1-Ethynylcoronene exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which can influence its behavior in various chemical and biological systems. The ethynyl group can also undergo reactions that modify the compound’s properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Coronene: The parent compound of 1-Ethynylcoronene, known for its stability and aromaticity.
1-Methylcoronene: Another derivative of coronene with a methyl group instead of an ethynyl group.
1-Phenylcoronene: A derivative with a phenyl group attached to the coronene structure.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to other coronene derivatives. Its ability to undergo specific reactions and form unique products makes it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
88299-23-4 |
|---|---|
Molekularformel |
C26H12 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-ethynylcoronene |
InChI |
InChI=1S/C26H12/c1-2-14-13-19-10-9-17-6-4-15-3-5-16-7-8-18-11-12-20(14)26-24(18)22(16)21(15)23(17)25(19)26/h1,3-13H |
InChI-Schlüssel |
XTHSGNSOYLDBIR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C=CC3=C4C2=C5C(=C1)C=CC6=C5C7=C(C=CC(=C74)C=C3)C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


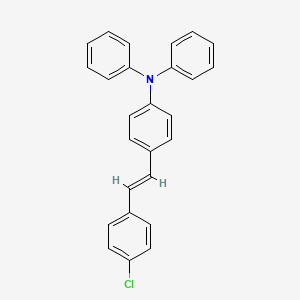
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
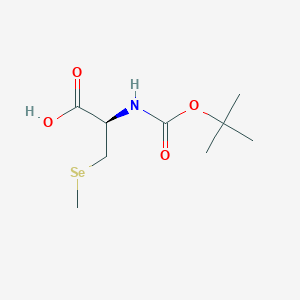
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
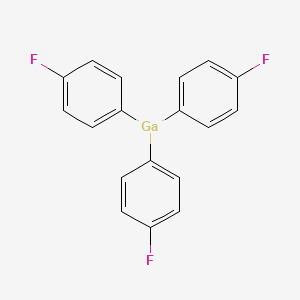
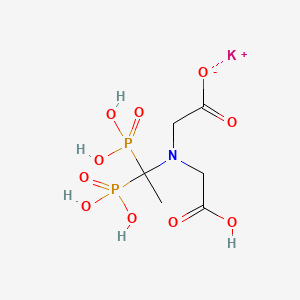
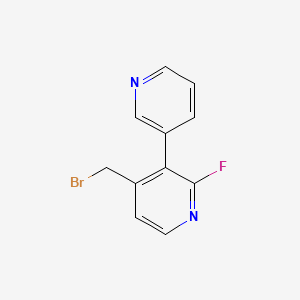
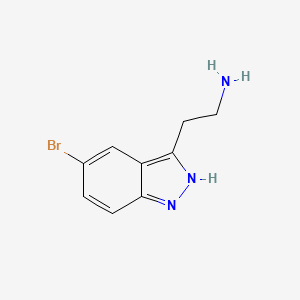
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)

![[4-(Diethylamino)phenyl]imino-[6-[[4-(diethylamino)phenyl]imino-oxidoazaniumyl]-9,10-dioxoanthracen-2-yl]-oxidoazanium](/img/structure/B13142998.png)
